Rucaparib was developed by Clovis Oncology and is marketed under the brand name Rubraca. It received FDA approval in December 2016 and was subsequently approved by the European Commission in May 2018 . The compound's metabolism involves several pathways, including oxidation and N-demethylation, resulting in various metabolites, including M309 .
The synthesis of M309 typically involves metabolic processes that occur within the body after rucaparib administration. The primary metabolic pathway leading to M309 includes oxidative deamination reactions catalyzed by cytochrome P450 enzymes. Specifically, cytochrome P450 3A (CYP3A) and CYP1A2 are known to mediate this conversion .
The formation of M309 can be characterized by its chemical transformations involving hydroxylation and subsequent modifications that result in its distinct structure compared to rucaparib. While specific synthetic routes for isolated M309 have not been extensively documented, it is understood to form as part of the metabolic cascade following rucaparib administration .
M309's molecular structure is characterized by specific functional groups that differentiate it from its parent compound, rucaparib. Although detailed structural data for M309 itself may not be fully elucidated in available literature, it is inferred from its metabolic pathway that it retains certain structural features related to rucaparib while incorporating modifications typical of oxidative metabolites.
M309 primarily arises through metabolic reactions involving oxidation processes. The key reactions include:
These reactions are crucial for understanding how rucaparib is processed within biological systems, influencing both its efficacy and safety profiles. The formation of M309 indicates potential alterations in pharmacokinetics compared to the parent compound .
While specific physical properties for M309 are not widely documented, metabolites like it generally exhibit characteristics such as solubility in organic solvents and varying degrees of stability depending on environmental conditions.
M309's chemical properties are influenced by its formation process and structural characteristics derived from rucaparib. These properties include reactivity with biological targets and stability under physiological conditions.
Relevant data regarding solubility or stability profiles specifically for M309 may require further experimental studies to elucidate fully.
M309's primary application lies within pharmacokinetic studies aimed at understanding drug metabolism and disposition. It serves as a marker for evaluating the metabolic pathways of rucaparib and can provide insights into the drug's efficacy and safety profiles. Additionally, studying metabolites like M309 can enhance knowledge about polypharmacology—how different compounds interact with various biological targets—which is crucial for optimizing cancer therapies .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8